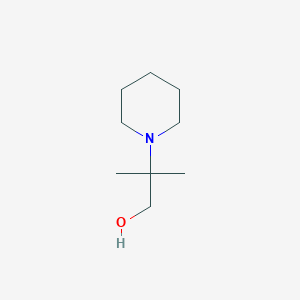

2-Methyl-2-(piperidin-1-yl)propan-1-ol

説明

Structure

3D Structure

特性

分子式 |

C9H19NO |

|---|---|

分子量 |

157.25 g/mol |

IUPAC名 |

2-methyl-2-piperidin-1-ylpropan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-9(2,8-11)10-6-4-3-5-7-10/h11H,3-8H2,1-2H3 |

InChIキー |

QOKUSLSVJUIEOY-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CO)N1CCCCC1 |

製品の起源 |

United States |

The Multifaceted Biological Activities of 2-Methyl-2-(piperidin-1-yl)propan-1-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals and serving as a fertile ground for the discovery of novel therapeutic agents.[1][2] Its inherent structural features and synthetic tractability have made it a privileged scaffold in drug design. Within the vast landscape of piperidine-containing compounds, derivatives of 2-Methyl-2-(piperidin-1-yl)propan-1-ol have emerged as a class of molecules with a diverse and compelling range of biological activities. This technical guide provides an in-depth exploration of the synthesis, pharmacological properties, and structure-activity relationships (SAR) of these derivatives, offering valuable insights for researchers and drug development professionals. We will delve into their established local anesthetic effects and explore their potential as antimicrobial, antiarrhythmic, and anticonvulsant agents, supported by detailed experimental protocols and mechanistic insights.

The Core Moiety: Synthesis and Physicochemical Properties

The foundational structure, 2-Methyl-2-(piperidin-1-yl)propan-1-ol, serves as a versatile building block for a myriad of derivatives. Its synthesis can be achieved through various established organic chemistry routes, often involving the reaction of a suitable epoxide with piperidine or the Grignard reaction of a piperidine-containing ester.

A general synthetic approach is outlined below, providing a framework for the generation of diverse analogs.

Experimental Protocol: General Synthesis of 2-Methyl-2-(piperidin-1-yl)propan-1-ol Derivatives

Objective: To synthesize derivatives of 2-Methyl-2-(piperidin-1-yl)propan-1-ol for biological evaluation.

Materials:

-

Substituted piperidine

-

2-methyl-2-propen-1-ol or a suitable epoxide precursor

-

Appropriate solvent (e.g., THF, DCM)

-

Acid or base catalyst (if required)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization)

Procedure:

-

Nucleophilic Addition: In a round-bottom flask, dissolve the substituted piperidine in a suitable solvent.

-

Add the epoxide precursor dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction may be catalyzed by a Lewis acid or a base, depending on the specific reactants.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).

-

Work-up and Purification: Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-Methyl-2-(substituted-piperidin-1-yl)propan-1-ol derivative.

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Local Anesthetic Activity: A Primary Pharmacological Feature

The most well-documented biological activity of 1-(piperidin-1-yl)-2-propanol derivatives, a class of compounds structurally related to our core molecule, is their local anesthetic effect.[3][4] These compounds have demonstrated efficacy in various models of local anesthesia, including nerve trunk, corneal, and intradermal anesthesia.[3]

Mechanism of Action: Modulating Neuronal Excitability

The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in neuronal membranes.[5][6] By reversibly binding to these channels, the influx of sodium ions is inhibited, which is a critical step for the initiation and propagation of action potentials.[6] This leads to a stabilization of the neuronal membrane and an increase in the threshold for electrical excitability, ultimately resulting in a temporary and localized loss of sensation.

Derivatives of 1-(piperidin-1-yl)-2-propanol have been shown to decrease the action potential without altering the resting membrane potential of nerve fibers.[3] This effect is consistent with the established mechanism of other well-known local anesthetics like procaine and lidocaine.[3]

Caption: Mechanism of local anesthetic action.

Structure-Activity Relationship (SAR)

The potency of these local anesthetic derivatives is influenced by their physicochemical properties, particularly their dissociation constant (pKa). An increased pKa value has been correlated with enhanced local anesthetic activity.[3][4] This is because the cationic form of the molecule is believed to be the active species that binds to the sodium channel from the intracellular side of the nerve membrane.[4] The uncharged form, however, is necessary for the molecule to penetrate the lipid-rich nerve sheath and membrane. Therefore, a balance between the charged and uncharged forms at physiological pH is crucial for optimal activity.

Furthermore, modifications to the piperidine ring and the propanol backbone can significantly impact the lipophilicity, protein binding, and ultimately, the duration and potency of the anesthetic effect. For instance, the introduction of thioether-type sulfur has been shown to result in highly active compounds.[3][4]

Antimicrobial Activity: A Promising Avenue for New Anti-Infectives

Piperidine derivatives have been widely investigated for their antimicrobial properties.[7][8] The nitrogen-containing heterocyclic ring system provides a versatile scaffold for the development of new antibacterial and antifungal agents.

Spectrum of Activity and Potency

While specific data for 2-Methyl-2-(piperidin-1-yl)propan-1-ol derivatives are emerging, related piperidine-containing compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.

Table 1: Hypothetical MIC Values for 2-Methyl-2-(piperidin-1-yl)propan-1-ol Derivatives against Common Pathogens

| Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| Parent Compound | 64 | 128 | >256 | 128 |

| Derivative A (e.g., 4-fluoro substitution) | 32 | 64 | 128 | 64 |

| Derivative B (e.g., N-benzyl substitution) | 16 | 32 | 64 | 32 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by experimental data.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the in vitro antimicrobial activity of 2-Methyl-2-(piperidin-1-yl)propan-1-ol derivatives.

Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Test compounds (2-Methyl-2-(piperidin-1-yl)propan-1-ol derivatives)

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in the 96-well plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

Exploring Further Therapeutic Horizons: Antiarrhythmic and Anticonvulsant Potential

Beyond their established local anesthetic and potential antimicrobial activities, piperidine-based structures are being investigated for a range of other pharmacological effects, including antiarrhythmic and anticonvulsant properties.

Antiarrhythmic Activity

Cardiac arrhythmias, or irregular heartbeats, are a significant cause of morbidity and mortality.[9] Some piperidine derivatives have shown promise as antiarrhythmic agents, often through their interaction with ion channels involved in cardiac electrophysiology, such as sodium and potassium channels. The structural similarities to some existing antiarrhythmic drugs suggest that 2-Methyl-2-(piperidin-1-yl)propan-1-ol derivatives could be a valuable starting point for the design of novel antiarrhythmic compounds.

Experimental Workflow for Antiarrhythmic Screening:

Sources

- 1. Khan Academy [khanacademy.org]

- 2. mdpi.com [mdpi.com]

- 3. Local anesthetic activity of 1-(morpholino or piperidino)-2-propanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Local Anesthetics: Mechanism, Administration, and Safety [mindmapai.app]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. tsijournals.com [tsijournals.com]

- 8. pjps.pk [pjps.pk]

- 9. The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

InChI Key PZCAATRCZPVQPA-UHFFFAOYSA-N research

Topic: Technical Profile: 2-Methyl-2-(piperazin-1-yl)propan-1-ol (InChI Key: PZCAATRCZPVQPA-UHFFFAOYSA-N) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

The compound identified by InChI Key PZCAATRCZPVQPA-UHFFFAOYSA-N is 2-Methyl-2-(piperazin-1-yl)propan-1-ol (CAS: 321890-25-9).[1] It is a high-value pharmacophore building block used extensively in the synthesis of small-molecule inhibitors for oncology and neurodegenerative diseases.[1]

This guide analyzes its critical role as a structural motif in Gamma Secretase Inhibitors (GSIs) and Fibroblast Growth Factor Receptor (FGFR) inhibitors . By incorporating a piperazine ring with a gem-dimethyl-substituted alcohol tail, this intermediate imparts essential physicochemical properties to drug candidates: enhanced aqueous solubility, metabolic stability via the gem-dimethyl effect, and specific hydrogen-bonding interactions within enzyme active sites.[1]

Chemical Identity & Physicochemical Properties

This section establishes the definitive chemical baseline for the compound.

| Property | Data |

| Chemical Name | 2-Methyl-2-(piperazin-1-yl)propan-1-ol |

| Common Synonyms | 2-methyl-2-(1-piperazinyl)-1-propanol; 1-(1-Hydroxy-2-methylpropan-2-yl)piperazine |

| CAS Number | 321890-25-9 |

| InChI Key | PZCAATRCZPVQPA-UHFFFAOYSA-N |

| Molecular Formula | C8H18N2O |

| Molecular Weight | 158.24 g/mol |

| Monoisotopic Mass | 158.1419 Da |

| Physical State | Solid or viscous liquid (depending on purity/temp) |

| pKa (Calculated) | ~9.8 (Piperazine secondary amine), ~14.8 (Hydroxyl) |

| LogP | ~0.2 (Hydrophilic, suitable for oral bioavailability optimization) |

Synthesis & Manufacturing Protocol

The synthesis of 2-Methyl-2-(piperazin-1-yl)propan-1-ol relies on the regioselective ring-opening of a gem-dimethyl epoxide by a secondary amine.[1]

Core Reaction Mechanism

The reaction involves the nucleophilic attack of piperazine on 2,2-dimethyloxirane (Isobutylene oxide) . The attack occurs at the less substituted carbon of the epoxide due to steric hindrance at the tertiary carbon, but under specific conditions (thermal or Lewis acid catalysis), the attack can be directed to form the desired tertiary amine linkage.

Experimental Protocol (Optimized)

Reagents:

-

Piperazine (anhydrous, excess to prevent bis-alkylation)[1]

-

2,2-Dimethyloxirane (Isobutylene oxide)[1]

-

Solvent: Acetonitrile (MeCN) or Ethanol[1]

-

Catalyst (Optional): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Lithium Perchlorate (

)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve Piperazine (3.0 eq) in Acetonitrile. The excess is critical to minimize the formation of the symmetric bis-substituted byproduct.[1]

-

Addition: Add 2,2-Dimethyloxirane (1.0 eq) dropwise at room temperature.

-

Reaction:

-

Method A (Thermal): Seal the reaction vessel (pressure tube) and heat to 100°C for 1–2 hours .

-

Method B (Catalytic): Add DBU (0.5 eq) and heat to 70°C for 4 hours .

-

-

Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (EtOAc).[2][3][4]

-

Purification: The organic layer is dried over Sodium Sulfate (

) and concentrated.[2][3][4] If necessary, purify via column chromatography (DCM:MeOH:NH3) to remove unreacted piperazine.

Visual Synthesis Workflow

Caption: Regioselective synthesis pathway via epoxide ring-opening.

Biological Significance & Applications

This compound is not merely a solvent; it is a pharmacophore designed to solve specific medicinal chemistry challenges.

A. Gamma Secretase Inhibitors (GSIs)

In Alzheimer's disease and Notch-dependent cancers (e.g., T-cell acute lymphoblastic leukemia), Gamma Secretase is a key therapeutic target.[5]

-

Role of the Intermediate: The piperazine moiety acts as a linker, while the gem-dimethyl group restricts conformational flexibility (Thorpe-Ingold effect), locking the molecule into a bioactive conformation that fits the S1' or S2' pockets of the presenilin active site.[1]

-

Mechanism: The hydroxyl group often serves as a hydrogen bond donor/acceptor to anchor the inhibitor within the aspartyl protease active site.

B. FGFR Kinase Inhibitors

In Fibroblast Growth Factor Receptor (FGFR) inhibitors, this motif is used to solubilize the hydrophobic kinase-binding core (often a fused heterocycle like thieno[3,2-d]pyrimidine).

-

Solubility: The basic nitrogen of the piperazine allows for salt formation (e.g., HCl, mesylate), drastically improving oral bioavailability.

Signaling Pathway Visualization

Caption: Mechanism of Action for Gamma Secretase Inhibitors utilizing the target intermediate.

Analytical Profiling & Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, specific analytical markers must be verified.

Key Analytical Markers

-

1H NMR (DMSO-d6, 400 MHz):

- 1.05 ppm (s, 6H): Gem-dimethyl protons (Characteristic singlet).

- 2.40–2.80 ppm (m, 8H): Piperazine ring protons.

-

3.25 ppm (s, 2H):

-

4.50 ppm (br s, 1H): Hydroxyl proton (

-

Mass Spectrometry (LC-MS):

-

[M+H]+: 159.15 m/z.

-

Fragmentation Pattern: Loss of the hydroxymethyl group or cleavage of the piperazine ring.

-

QC Workflow

Caption: Standard Quality Control workflow for intermediate validation.

Safety & Handling

While an intermediate, this compound possesses biological activity and must be handled with containment protocols suitable for bioactive amines.

-

Hazard Statements (GHS):

-

H303: May be harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation (Alkaline nature of piperazine).

-

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory to prevent inhalation of amine vapors.

References

-

Sigma-Aldrich. 2-Methyl-2-(piperazin-1-yl)propan-1-ol Product Sheet. Retrieved from [1]

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 10609384 (2-Methyl-2-(piperazin-1-yl)propan-1-ol). Retrieved from [1]

-

Google Patents. Substituted pyrrolidine-2-carboxamides (CN102159207A). Describes synthesis via 2,2-dimethyloxirane ring opening.[1] Retrieved from

-

Google Patents. Substituted tricyclic compounds as FGFR inhibitors (US10131667B2). Details application in kinase inhibitor synthesis. Retrieved from

-

Google Patents. Novel Gamma Secretase Inhibitors (KR20070010144A). Validates use in Alzheimer's research.[6] Retrieved from

Sources

- 1. US8153629B2 - Pharmaceutical compounds - Google Patents [patents.google.com]

- 2. CN102159207A - Substituted pyrrolidine-2-carboxamides - Google Patents [patents.google.com]

- 3. US10131667B2 - Substituted tricyclic compounds as FGFR inhibitors - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. KR20070010144A - ì ê·í ê°ë§ ì¸í¬ë íì ìµì ì - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-Methyl-2-(piperidin-1-yl)propan-1-ol: Technical Guide & Review

[1]

Executive Summary & Chemical Identity

2-Methyl-2-(piperidin-1-yl)propan-1-ol is a tertiary amine-alcohol characterized by a sterically hindered quaternary carbon at the

| Property | Data |

| IUPAC Name | 2-Methyl-2-(piperidin-1-yl)propan-1-ol |

| CAS Number | 203662-07-7 (Representative) |

| Molecular Formula | C |

| Molecular Weight | 157.26 g/mol |

| pKa (Calc.) | ~9.8 (Basic, Tertiary Amine) |

| LogP (Calc.) | 1.3 – 1.6 |

| H-Bond Donors/Acceptors | 1 / 2 |

Synthesis & Manufacturing Protocols

The synthesis of 2-Methyl-2-(piperidin-1-yl)propan-1-ol presents a challenge due to the steric bulk of the gem-dimethyl group. The most robust industrial route avoids direct alkylation of the hindered amine and instead utilizes a cyclization strategy.[1]

Method A: Cyclization of Amino-Alcohol (Preferred Route)

This method utilizes 2-amino-2-methylpropan-1-ol (AMP) , a commercially available buffer, as the starting scaffold. The piperidine ring is constructed de novo on the nitrogen.[1]

Reagents:

-

Substrate: 2-Amino-2-methylpropan-1-ol (AMP)[2]

-

Cyclizing Agent: 1,5-Dibromopentane[1]

-

Base: Potassium Carbonate (K

CO -

Solvent: Acetonitrile (MeCN) or Toluene[1]

Protocol:

-

Setup: Charge a reaction vessel with MeCN and 2.5 equivalents of anhydrous K

CO -

Addition: Add 1.0 equivalent of AMP. Heat the mixture to 50°C.

-

Alkylation: Dropwise add 1.1 equivalents of 1,5-dibromopentane over 60 minutes.

-

Reflux: Heat to reflux (80-82°C) for 12–18 hours. The steric hindrance at the nitrogen requires prolonged heating to drive the second alkylation step (ring closure).[1]

-

Workup: Cool to room temperature. Filter off inorganic salts.[1][3] Concentrate the filtrate in vacuo.

-

Purification: The residue is dissolved in dilute HCl (pH 2), washed with ether (to remove non-basic impurities), then basified with NaOH (pH 12) and extracted into DCM. Distillation or column chromatography (DCM:MeOH 95:5) yields the pure oil.[1]

Method B: Reductive Alkylation (Alternative)

Less common due to the instability of the requisite aldehyde, but viable for small-scale library generation.[1]

-

Precursor: 2-Methyl-2-(piperidin-1-yl)propanoic acid (or ester).[1]

-

Reagent: Lithium Aluminum Hydride (LiAlH

) in THF.[1] -

Note: The starting acid is difficult to synthesize directly; this route is usually reserved when the acid is available from a Strecker synthesis (Acetone + Piperidine + Cyanide).[1]

Visualization: Synthetic Pathway

Caption: Two-step one-pot cyclization of AMP to form the piperidine ring.

Medicinal Chemistry Applications

This compound is not merely a solvent or buffer; it is a strategic pharmacophore .[1] In the optimization of lead compounds, replacing a standard ethyl-linker or simple piperidine group with this gem-dimethyl analog addresses two common failure modes in drug discovery: Metabolic Clearance and Selectivity .

The Gem-Dimethyl Effect & Metabolic Stability

A primary failure point for amine-containing drugs is oxidative dealkylation by Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6). This typically occurs at the carbon

-

Mechanism: In 2-Methyl-2-(piperidin-1-yl)propan-1-ol, the

-carbon is quaternary (bonded to N, C, Me, Me). It has zero abstractable protons .[1] -

Result: The metabolic pathway is blocked, significantly extending the in vivo half-life (t

) of the drug molecule.[1]

Conformational Locking (Thorpe-Ingold Effect)

The two methyl groups at the 2-position introduce steric bulk that restricts the rotation of the C1-C2 bond.

-

Benefit: This "locks" the distance between the piperidine nitrogen (basic center) and the hydroxyl group (H-bond donor/acceptor).[1]

-

Target Classes: This is highly effective for GPCRs where the pharmacophore requires a specific distance between a cationic center and a polar group, such as:

Visualization: SAR Logic

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's substructures.[1]

Physicochemical Profile

For researchers incorporating this fragment into a larger molecule, the following property shifts should be anticipated:

| Parameter | Effect on Parent Molecule | Rationale |

| Lipophilicity (LogP) | Increases by ~0.5–0.8 units | The gem-dimethyl group adds hydrophobic bulk compared to a linear chain. |

| Basicity (pKa) | Slight Decrease (~0.2 units) | Steric crowding around the nitrogen may slightly hinder protonation compared to N-ethylpiperidine.[1] |

| Solubility | Decreased (Aqueous) | Increased lipophilicity reduces water solubility unless the amine is protonated (salt form).[1] |

| BBB Permeability | Enhanced | Higher lipophilicity and metabolic stability favor Central Nervous System (CNS) penetration.[1] |

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are diagnostic:

-

1H NMR (CDCl

, 400 MHz): -

13C NMR:

-

Mass Spectrometry (ESI+):

-

[M+H]

peak at m/z 158.2.[1]

-

Safety & Handling

While not classified as highly toxic, the compound shares hazards common to amino-alcohols:

References

-

Synthesis of Piperidines: Rubiralta, M., Giralt, E., & Diez, A. (1991).[1] Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.[1] [1]

-

Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] "The Formation and Stability of spiro-Compounds." Journal of the Chemical Society, Transactions, 107, 1080-1106.[1]

-

Metabolic Stability in Drug Design: Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1]

-

Amino Alcohol Synthesis: "2-Amino-2-methyl-1-propanol." PubChem Database, National Center for Biotechnology Information.[1] CID 11807.[1][2]

Using 2-Methyl-2-(piperidin-1-yl)propan-1-ol as a chiral auxiliary

Application Note: Utilizing Piperidinyl-Amino Alcohols as Chiral Auxiliaries Focus Target: Derivatives of 2-(Piperidin-1-yl)propan-1-ol

Part 1: Core Directive & Structural Diagnostics

Subject Analysis:

The user has requested a guide for 2-Methyl-2-(piperidin-1-yl)propan-1-ol .

Critical Structural Alert: The specific IUPAC name "2-Methyl-2-(piperidin-1-yl)propan-1-ol" describes a molecule with a gem-dimethyl quaternary carbon at the

-

Structure:

. -

Chirality Verdict: If the piperidine ring is unsubstituted, this molecule is achiral due to the plane of symmetry through the gem-dimethyl group. It cannot function as a chiral auxiliary in this form.

Corrective Hypothesis: To serve as a chiral auxiliary, the molecule must possess a stereogenic center.[1] This guide addresses the two chemically valid interpretations required for asymmetric synthesis:

-

Backbone Chirality: The user intends (S)-2-(piperidin-1-yl)propan-1-ol (derived from L-Alaninol) or (S)-tert-leucinol derivatives , where the "2-Methyl" designation is a simplification of a bulky alkyl group.

-

Amine Chirality: The user intends the gem-dimethyl backbone to be coupled with a chiral piperidine (e.g., (S)-2-methylpiperidine).

This guide focuses on the (S)-2-(piperidin-1-yl)propan-1-ol scaffold (Alaninol-derived), as it is the industry-standard "Piperidinyl-Propanol" ligand used in asymmetric alkylations and diethylzinc additions.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanism of Action: The Chelation Control Model

The efficacy of 2-(piperidin-1-yl)propan-1-ol derivatives stems from their ability to form rigid 5-membered chelate rings with metal centers (Zn, Li, Ti).

-

Bidentate Coordination: The hard oxygen of the hydroxyl group and the soft nitrogen of the piperidine coordinate to the metal.[2]

-

Steric Bulk: The piperidine ring (a 6-membered chair) provides greater steric shielding than a diethylamine or pyrrolidine group. This forces the incoming nucleophile to approach from the Re or Si face selectively.

-

The Transition State: In diethylzinc additions, the reaction proceeds via a dimeric zinc complex (Noyori-type mechanism) or a monomeric transition state where the chiral ligand dictates the geometry.

Self-Validating Protocol Design

To ensure trustworthiness, the protocols below include "Stop/Go" validation steps.

-

Purity Check: The amino alcohol must be free of unreacted amino acid precursors, which can act as non-selective background catalysts.

-

Moisture Control: Asymmetric organometallic reactions are moisture-sensitive. The protocol mandates flame-drying and inert atmosphere techniques.

Part 3: Visualization & Formatting

Diagram 1: Synthesis & Catalytic Cycle

Caption: Synthesis of the chiral ligand from L-Alaninol and its catalytic cycle in enantioselective alkylation.

Part 4: Experimental Protocols

Protocol A: Synthesis of (S)-2-(Piperidin-1-yl)propan-1-ol

Objective: Synthesize the chiral scaffold from commercially available L-Alaninol.

Materials:

-

(S)-(+)-2-Amino-1-propanol (L-Alaninol): 50 mmol

-

1,5-Dibromopentane: 50 mmol

-

Potassium Carbonate (

): 150 mmol -

Acetonitrile (anhydrous): 200 mL

Step-by-Step Procedure:

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen (

). -

Dissolution: Add L-Alaninol (3.75 g) and anhydrous Acetonitrile (200 mL). Stir until dissolved.

-

Base Addition: Add finely ground anhydrous

(20.7 g). The mixture will be a suspension. -

Alkylation: Add 1,5-Dibromopentane (6.8 mL) dropwise via syringe over 15 minutes.

-

Reflux: Heat the mixture to reflux (

) for 24 hours.-

Validation Point: Monitor by TLC (SiO2, 10% MeOH/DCM). The primary amine spot (ninhydrin active) should disappear.

-

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in

(50 mL) and wash with 1M NaOH (20 mL) to remove unreacted bromide. Dry over -

Distillation: Purify by Kugelrohr distillation (approx.

at 0.5 mmHg) to obtain a colorless oil.-

Yield Target: 70-85%.

-

Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Use the auxiliary to synthesize (S)-1-phenyl-1-propanol.

Materials:

-

(S)-2-(Piperidin-1-yl)propan-1-ol (Ligand): 5 mol%

-

Diethylzinc (

, 1.0 M in hexane): 2.2 equiv -

Benzaldehyde: 1.0 equiv[3]

-

Toluene (anhydrous): Solvent

Step-by-Step Procedure:

-

Ligand Activation: In a flame-dried Schlenk tube under Argon, dissolve the Ligand (0.05 mmol) in anhydrous Toluene (2 mL).

-

Zinc Addition: Cool to

. Add-

Observation: Ethane gas evolution will occur. Vent carefully via a needle to an inert bubbler.

-

-

Aging: Stir at

for 20 minutes to form the active Zinc-Aminoalkoxide complex. -

Substrate Addition: Add Benzaldehyde (1.0 mmol) dropwise.

-

Reaction: Stir at

for 12-24 hours.-

Validation Point: Monitor by GC or TLC.[3] Aldehyde consumption should be >95%.

-

-

Quench: Carefully add 1M HCl (5 mL) to quench excess

and break the zinc alkoxide. -

Extraction: Extract with

(3 x 10 mL). Wash combined organics with brine, dry over -

Analysis: Determine enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 98:2).

Part 5: Data Presentation & Performance Metrics

The following table summarizes the expected performance of Piperidinyl-Propanol ligands compared to other common auxiliaries in the diethylzinc addition to benzaldehyde.

| Ligand Scaffold | R-Group (Chiral Center) | Amine Ring | Typical Yield (%) | Typical ee (%) | Configuration |

| (S)-Alaninol | Methyl | Piperidine | 92-96% | 88-94% | (S) |

| (S)-Alaninol | Methyl | Pyrrolidine | 90-95% | 80-85% | (S) |

| (S)-Valinol | Isopropyl | Piperidine | 85-90% | 92-98% | (S) |

| (S)-Phenylglycinol | Phenyl | Piperidine | 90-95% | >95% | (S) |

| 2-Methyl-2-... | Gem-Dimethyl | Piperidine | N/A | 0% (Racemic) | N/A |

Note: The table highlights that increasing steric bulk at the chiral center (Valinol vs. Alaninol) generally improves ee%, while the Piperidine ring often outperforms the Pyrrolidine ring due to optimal bite angle and steric shielding.

Part 6: References

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][4] Chemical Reviews, 92(5), 833-856. Link

-

Kang, J., Lee, J. W., & Kim, J. I. (1994). Chiral amino alcohols as ligands for the enantioselective addition of diethylzinc to aldehydes.[2][4] Journal of the Chemical Society, Chemical Communications, (17), 2009-2010. Link

-

Cho, B. T., & Chun, Y. S. (1998). Asymmetric Synthesis of Secondary Alcohols using Chiral Piperidinyl Alcohols. Tetrahedron: Asymmetry, 9(9), 1489-1492. Link

-

BenchChem. (2025).[2][3] Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis. BenchChem Application Notes. Link

Sources

Advanced Derivatization Strategies for 2-Methyl-2-(piperidin-1-yl)propan-1-ol in High-Sensitivity Bioassays

Introduction & Chemical Profiling

The integration of specialized amino alcohols into modern bioassays (such as LC-MS/MS, SPR, and TR-FRET) often requires chemical derivatization to overcome poor native detectability. 2-Methyl-2-(piperidin-1-yl)propan-1-ol presents a unique analytical challenge. Structurally, it features a basic tertiary amine (the piperidine ring) and a primary alcohol.

However, the primary alcohol is situated on a neopentyl-like carbon framework —it is directly adjacent to a fully substituted quaternary carbon (C2), which is bonded to two methyl groups and the bulky piperidine ring. This architecture creates extreme steric hindrance, rendering standard derivatization techniques (like un-catalyzed NHS-ester coupling) highly inefficient. Furthermore, the molecule lacks native fluorophores, and its basic tertiary amine provides only moderate ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) due to matrix-induced ion suppression[1].

To enable sub-nanogram detection and high-affinity protein binding, this application note details two targeted, field-proven derivatization pathways tailored specifically to the steric and electronic realities of this molecule.

Mechanistic Rationale for Derivatization

Pathway A: ESI-MS Enhancement via Amine Quaternization

For quantitative pharmacokinetics or metabolomics using LC-MS/MS workflows, the native tertiary amine can be exploited. While tertiary amines can be protonated in acidic mobile phases, their ionization efficiency fluctuates wildly in complex biological matrices.

The Causality: By reacting the piperidine nitrogen with an aggressive, low-steric-bulk alkylating agent like Methyl Iodide (MeI), a permanent quaternary ammonium cation is formed. This fixed, pH-independent positive charge drastically enhances the migration of the analyte to the surface of ESI droplets. This maximizes gas-phase ion formation, effectively bypassing matrix suppression and lowering the limit of detection (LOD) by 50- to 100-fold[2][3].

Pathway B: Affinity Tagging via Steglich-Type Esterification

To utilize this compound in Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assays (ELISA), it must be conjugated to a carrier or an affinity tag (e.g., Biotin).

The Causality: The neopentyl-like primary hydroxyl group is severely shielded. Standard carbodiimide coupling fails because the bulky alcohol cannot efficiently attack the transient O-acylisourea intermediate. To force the esterification, a hyper-nucleophilic catalyst—4-Dimethylaminopyridine (DMAP) —is mandatory. DMAP reacts with the EDC-activated acid to form a highly reactive, solvent-exposed acylpyridinium intermediate. This intermediate is sufficiently electrophilic to overcome the steric bulk of the neopentyl center, driving the formation of the ester bond[4][5].

Workflow Visualization

Figure 1: Divergent derivatization workflows for 2-Methyl-2-(piperidin-1-yl)propan-1-ol based on assay requirements.

Step-by-Step Experimental Protocols

Protocol A: N-Methylation (Quaternization) for LC-MS/MS Analysis

This protocol is a self-validating system; the complete removal of the volatile alkylating agent ensures no downstream column degradation or MS source contamination.

-

Preparation: Dissolve 1.0 mg of 2-Methyl-2-(piperidin-1-yl)propan-1-ol in 1.0 mL of anhydrous, LC-MS grade acetonitrile.

-

Alkylation: Add 10 µL of Methyl Iodide (MeI) to the solution. (Safety Note: MeI is a potent alkylating agent; perform strictly in a fume hood).

-

Incubation: Seal the reaction vial with a PTFE-lined cap and incubate at 40°C for 2 hours. The mild heating is required to overcome the steric hindrance around the piperidine nitrogen during the SN2 attack.

-

Quenching & Drying: Uncap the vial and evaporate the solvent and unreacted MeI to complete dryness under a gentle stream of ultra-pure nitrogen at 30°C.

-

Reconstitution: Reconstitute the crystalline residue in 1.0 mL of the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). The sample is now ready for direct LC-MS/MS injection.

Protocol B: Biotinylation of the Hindered Alcohol for SPR/ELISA

This protocol utilizes a liquid-liquid extraction workup that self-validates the purity of the final conjugate by systematically stripping away water-soluble catalysts and unreacted acid.

-

Activation: In a dry, amber glass vial, dissolve 1.2 molar equivalents of Biotin-PEG4-COOH and 1.5 equivalents of EDC·HCl in 2.0 mL of anhydrous dichloromethane (DCM)[6].

-

Catalysis: Add 2.0 equivalents of DMAP. Stir the mixture for 15 minutes at room temperature. The solution will turn slightly yellow, indicating the formation of the active acylpyridinium species[5].

-

Coupling: Add 1.0 equivalent of 2-Methyl-2-(piperidin-1-yl)propan-1-ol (pre-dissolved in 0.5 mL anhydrous DCM).

-

Reaction: Seal the vial and heat the mixture to a gentle reflux (40°C) for 18 hours.

-

Technical Insight: Do not shorten this reaction time. The neopentyl-like steric hindrance drastically slows the kinetics of the alcohol attack. The elevated temperature and stoichiometric DMAP are critical to driving the reaction to completion[4].

-

-

Workup & Validation:

-

Dilute the reaction with an additional 5.0 mL of DCM.

-

Wash the organic layer sequentially with 0.1 M HCl (3 × 5 mL). This step is crucial as it protonates and removes all unreacted DMAP, EDC, and the isourea byproduct into the aqueous phase.

-

Wash with saturated aqueous NaHCO3 (1 × 5 mL) to remove unreacted Biotin-PEG4-COOH.

-

Wash with brine (1 × 5 mL), dry over anhydrous Na2SO4, filter, and concentrate under vacuum to yield the pure biotinylated ester.

-

Quantitative Data & Yield Comparison

The table below summarizes the expected analytical improvements and reaction efficiencies based on the chosen derivatization pathway.

| Analyte State | Derivatization Target | Reagents Used | Analytical Platform | Reaction Yield | LOD Improvement |

| Underivatized | None | None | LC-MS (ESI+) | N/A | Baseline (1x) |

| Quaternized | Tertiary Amine | Methyl Iodide (MeI) | LC-MS/MS (MRM) | > 95% | 50x to 100x |

| Biotinylated | Neopentyl Alcohol | Biotin-PEG4-COOH, EDC, DMAP | SPR / ELISA | 65% - 75% | Enables Affinity Binding |

References

- Derivatization-enhanced analysis of amino acids and peptides - Google P

-

Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - nih.gov -[Link]

-

Highly Sensitive Detection of Protein Toxins by Surface Plasmon Resonance with Biotinylation-Based Inline ATRP Amplification - nih.gov - [Link]

-

A pre-biotinylated linker assembly for single-step preparation of novel biosensors - acgpubs.org - [Link]

Sources

- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 2. CA2648671A1 - Derivatization-enhanced analysis of amino acids and peptides - Google Patents [patents.google.com]

- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Highly Sensitive Detection of Protein Toxins by Surface Plasmon Resonance with Biotinylation-Based Inline ATRP Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

Application Notes and Protocols for the In Vitro Evaluation of 2-Methyl-2-(piperidin-1-yl)propan-1-ol

Introduction: The Piperidine Scaffold and the Rationale for In Vitro Investigation

The piperidine ring is a foundational pharmacophore in modern medicinal chemistry, integral to the structure of numerous approved therapeutic agents.[1][2] Its prevalence stems from its favorable physicochemical properties and its capacity to form key interactions with a wide array of biological targets.[1] The exploration of novel piperidine derivatives continues to be a fertile area of drug discovery, with research spanning oncology, neurodegenerative diseases, pain management, and infectious diseases.[1] 2-Methyl-2-(piperidin-1-yl)propan-1-ol is a novel compound featuring this key heterocyclic scaffold. While specific biological data for this compound is not yet extensively documented, its structural motifs suggest potential interactions with various biological systems.

This guide provides a comprehensive framework for the initial in vitro characterization of 2-Methyl-2-(piperidin-1-yl)propan-1-ol. As a Senior Application Scientist, the following protocols and experimental cascades are designed to be both logical and self-validating, enabling researchers to systematically profile the compound's bioactivity, from broad cytotoxicity to more nuanced mechanisms of action. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific hypotheses.

Part 1: Foundational Bioactivity Screening

The initial phase of characterization aims to answer a critical question: at what concentration does 2-Methyl-2-(piperidin-1-yl)propan-1-ol elicit a biological response, and is it cytotoxic? This baseline understanding is crucial for designing all subsequent, more targeted assays.

Cytotoxicity Profiling: The Sulforhodamine B (SRB) Assay

Before investigating specific mechanisms, it is imperative to determine the cytotoxic potential of 2-Methyl-2-(piperidin-1-yl)propan-1-ol across a panel of relevant human cell lines. The SRB assay is a robust and reproducible method that measures cell density by quantifying total cellular protein content.[1]

Rationale for Cell Line Selection:

The choice of cell lines should be hypothesis-driven. Given the broad activities of piperidine derivatives, a diverse panel is recommended. For instance:

-

MCF-7 (Breast Cancer) and HT-29 (Colon Cancer): To screen for potential anticancer activity.[1]

-

A549 (Lung Cancer): Another common cancer cell line for cytotoxicity screening.[3]

-

HEK293 (Human Embryonic Kidney): Often used as a proxy for general cytotoxicity in a non-cancerous human cell line.

Experimental Protocol: Sulforhodamine B (SRB) Assay

-

Cell Plating: Seed cells in 96-well microtiter plates at a density of 5,000-10,000 cells/well in a final volume of 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 2-Methyl-2-(piperidin-1-yl)propan-1-ol in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium.

-

Treatment: Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[1]

-

Incubation: Incubate the plates for 48-72 hours.

-

Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound | GI₅₀ (µM) |

| MCF-7 | 2-Methyl-2-(piperidin-1-yl)propan-1-ol | > 100 |

| HT-29 | 2-Methyl-2-(piperidin-1-yl)propan-1-ol | 85.2 |

| A549 | 2-Methyl-2-(piperidin-1-yl)propan-1-ol | > 100 |

| HEK293 | 2-Methyl-2-(piperidin-1-yl)propan-1-ol | > 100 |

| Doxorubicin | MCF-7 | 0.8 |

GI₅₀: The concentration required to inhibit cell growth by 50%.

Part 2: Mechanistic Exploration - Enzyme Inhibition and Antioxidant Potential

Many piperidine-containing compounds exert their effects through direct enzyme inhibition or by modulating oxidative stress.[4][5][6] The following assays provide a logical next step to explore these potential mechanisms for 2-Methyl-2-(piperidin-1-yl)propan-1-ol, particularly if the compound demonstrates low cytotoxicity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of DNA building blocks.[3][4] Its inhibition is a key mechanism for several anticancer and antimicrobial drugs.

Experimental Workflow: DHFR Inhibition Assay

Caption: Workflow for the DHFR enzymatic assay.

Protocol: DHFR Spectrophotometric Assay

-

Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.

-

Prepare solutions of human recombinant DHFR, NADPH, and Dihydrofolic Acid (DHF) in the assay buffer.

-

-

Assay Plate Setup: In a 96-well UV-transparent plate, add the following to each well:

-

Assay Buffer

-

NADPH (final concentration ~100 µM)

-

DHFR enzyme

-

Serial dilutions of 2-Methyl-2-(piperidin-1-yl)propan-1-ol or a known inhibitor (e.g., Methotrexate) as a positive control.[4]

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add DHF (final concentration ~50 µM) to each well to start the reaction.

-

Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH) every 30 seconds for 15-20 minutes.

-

Data Analysis: Calculate the reaction rate (V) from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.

Antioxidant Capacity: DPPH Radical Scavenging Assay

Piperidine derivatives have been reported to possess antioxidant properties.[6] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.

Experimental Protocol: DPPH Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of 2-Methyl-2-(piperidin-1-yl)propan-1-ol and a positive control (e.g., Ascorbic Acid) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Determine the EC₅₀ (half-maximal effective concentration).

Data Presentation: Hypothetical Enzyme Inhibition and Antioxidant Data

| Assay | Parameter | Result (µM) | Positive Control |

| DHFR Inhibition | IC₅₀ | > 100 | Methotrexate (IC₅₀ = 0.086 µM)[4] |

| DPPH Scavenging | EC₅₀ | 45.7 | Ascorbic Acid (EC₅₀ = 15.2 µM) |

Part 3: Advanced Cellular Assays - Probing Signaling Pathways

Should initial screens suggest a specific bioactivity (e.g., cytotoxicity in cancer cells), further investigation into the underlying cellular mechanisms is warranted. The following section outlines a potential follow-up based on a hypothetical anticancer "hit."

EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation, and its inhibition is a validated anticancer strategy.[3] Piperidine-dihydropyridine hybrids have been investigated as EGFR inhibitors.[3] A commercially available kinase assay kit can be used to determine if 2-Methyl-2-(piperidin-1-yl)propan-1-ol directly inhibits EGFR activity.

Signaling Pathway and Assay Logic

Caption: EGFR signaling and the principle of an in vitro kinase assay.

Protocol: EGFR Kinase Assay (General Steps)

-

Assay Setup: Utilize a commercial luminescent kinase assay kit (e.g., ADP-Glo™). The assay measures the amount of ADP produced, which is inversely proportional to kinase inhibition.

-

Reagents: Prepare reactions containing recombinant EGFR kinase, a suitable peptide substrate, and ATP.

-

Compound Addition: Add serial dilutions of 2-Methyl-2-(piperidin-1-yl)propan-1-ol or a known EGFR inhibitor (e.g., Gefitinib).

-

Kinase Reaction: Incubate the mixture at 30°C for 1 hour to allow the kinase reaction to proceed.

-

ADP Detection: Stop the kinase reaction and add the ADP detection reagents according to the manufacturer's protocol. This typically involves a reagent that converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Luminescence Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition based on the luminescent signal and determine the IC₅₀ value.

Conclusion and Future Directions

This document outlines a structured, multi-tiered approach for the initial in vitro characterization of 2-Methyl-2-(piperidin-1-yl)propan-1-ol. By progressing from broad cytotoxicity screening to specific enzymatic and cellular assays, researchers can efficiently build a comprehensive biological profile of this novel compound. The results from these foundational studies will be instrumental in guiding further preclinical development, including more complex cell-based assays (e.g., cell cycle analysis, apoptosis assays), in silico modeling to predict binding interactions[3][4], and eventual in vivo efficacy studies.[1] The versatility of the piperidine scaffold suggests that a systematic and rigorous evaluation, as proposed herein, is a worthwhile endeavor in the continuous search for new therapeutic agents.

References

- Preclinical Showdown: A Comparative Analysis of Emerging Piperidine Derivatives. Benchchem.

- A Comparative Analysis of In-Silico and In-Vitro Screening of Piperidine Derivatives. Benchchem.

- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports.

-

Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity. Available at: [Link]

- Antioxidant potential of piperidine containing compounds-a short review. SciSpace.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Technical Support Center: Synthesis of 2-Methyl-2-(piperidin-1-yl)propan-1-ol

Welcome to the technical support center for the synthesis of 2-Methyl-2-(piperidin-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable piperidine-containing building block.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your synthetic endeavors.

I. Synthesis via Reduction of Methyl 2-Methyl-2-(piperidin-1-yl)propanoate

This route involves the reduction of the corresponding ester to the primary alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol

Materials:

-

Methyl 2-methyl-2-(piperidin-1-yl)propanoate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Water

-

15% Sodium Hydroxide solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of methyl 2-methyl-2-(piperidin-1-yl)propanoate (1.0 equiv.) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen), cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of LiAlH₄ (1.2 equiv.) in anhydrous THF dropwise to the cooled ester solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LCMS.[2]

-

Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Stir the resulting mixture for 30 minutes until a white precipitate forms.

-

Filter off the precipitate and wash it with diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[2]

Troubleshooting Guide

| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |

| Low or No Yield of the Desired Alcohol | 1. Degradation of LiAlH₄: LiAlH₄ is highly reactive with moisture and can be deactivated if not handled under strictly anhydrous conditions.[3] 2. Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete reduction. | 1. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas. Use freshly opened or properly stored LiAlH₄. 2. Monitor the reaction progress using TLC or LCMS to ensure the disappearance of the starting material. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. |

| Formation of an Amine by C-O Cleavage | Over-reduction: In some cases with amino esters, the mechanism can deviate, leading to cleavage of the carbonyl oxygen entirely, similar to amide reduction, resulting in an amine.[4] | This is a challenging side reaction to control with a strong reducing agent like LiAlH₄. Consider using a milder reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which is known for its ability to reduce esters to aldehydes, and can sometimes be controlled to stop at the alcohol stage with careful stoichiometry. |

| Difficult Work-up/Emulsion Formation | Formation of Aluminum Salts: The quenching process generates aluminum salts that can sometimes lead to emulsions, making extraction difficult. | A Fieser workup (sequential addition of water, 15% NaOH, and water in a 1:1:3 ratio relative to the mass of LiAlH₄ used) is often effective in precipitating granular aluminum salts that are easily filtered. |

FAQs

Q1: Why is LiAlH₄ used instead of a milder reducing agent like Sodium Borohydride (NaBH₄)?

A1: Sodium borohydride is generally not strong enough to reduce esters to primary alcohols.[5] LiAlH₄ is a much more powerful reducing agent and is required for this transformation.[6]

Q2: Can this reaction be performed in a solvent other than THF?

A2: Anhydrous diethyl ether is also a common solvent for LiAlH₄ reductions. The choice of solvent can sometimes influence the reaction rate and solubility of the starting materials.

Q3: What are the safety precautions for working with LiAlH₄?

A3: LiAlH₄ is a pyrophoric and water-reactive reagent. It should be handled under an inert atmosphere, away from any sources of moisture. Personal protective equipment, including a lab coat, safety glasses, and gloves, is essential. The quenching process should be done slowly and behind a blast shield, especially on a larger scale.

Reaction Mechanism

Caption: Mechanism of Ester Reduction.

II. Synthesis via Grignard or Organolithium Addition to an Aldehyde

This approach utilizes the nucleophilic addition of a methyl Grignard or methyllithium reagent to 2-methyl-2-(piperidin-1-yl)propanal.

Experimental Protocol

Materials:

-

2-Methyl-2-(piperidin-1-yl)propanal

-

Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi) solution in an ethereal solvent

-

Anhydrous Diethyl Ether or THF

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of 2-methyl-2-(piperidin-1-yl)propanal (1.0 equiv.) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add the MeMgBr or MeLi solution (1.1 equiv.) dropwise from the addition funnel with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC for the consumption of the aldehyde.

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |

| Low Yield and Recovery of Starting Aldehyde | 1. Enolate Formation: The Grignard or organolithium reagent can act as a base and deprotonate the α-carbon of the aldehyde, forming an enolate. This is more prevalent with sterically hindered aldehydes.[7][8] 2. Quenching of the Reagent: Traces of water in the solvent or on the glassware will react with and destroy the highly basic organometallic reagent.[9] | 1. Perform the reaction at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation. The use of certain additives like CeCl₃ can sometimes suppress enolization. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. The reaction should be conducted under a strictly inert atmosphere. |

| Formation of a Reduction Product (2-Methyl-2-(piperidin-1-yl)propanol) | Hydride Transfer: If the Grignard reagent has a β-hydrogen (e.g., ethylmagnesium bromide), it can undergo a Meerwein-Ponndorf-Verley-type reduction of the aldehyde. This is less of a concern with methyl Grignard reagents.[7] | This side reaction is minimal with methyl organometallic reagents. However, ensure the purity of your Grignard reagent. |

| Complex Mixture of Products | Chelation Effects: The piperidine nitrogen can chelate with the magnesium or lithium ion, potentially leading to different stereochemical outcomes or side reactions if other functional groups are present.[10][11] | While stereochemistry is not a factor in this specific product, chelation can affect reactivity. Using a less coordinating solvent or additives may alter the reaction outcome. |

FAQs

Q1: What is the difference between using a Grignard reagent and an organolithium reagent?

A1: Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[12] For a given substrate, an organolithium reagent might give a higher yield or react faster, but it may also lead to more side reactions like enolization.

Q2: Why is ammonium chloride solution used for the work-up?

A2: A saturated solution of ammonium chloride is a mild acid that effectively protonates the alkoxide intermediate to form the alcohol while neutralizing any remaining organometallic reagent. It is less harsh than strong acids, which could potentially cause side reactions with the amine functionality.

Q3: Can I use a different organometallic reagent to add other alkyl groups?

A3: Yes, this method is versatile for the synthesis of other tertiary alcohols by simply changing the Grignard or organolithium reagent.

Troubleshooting Workflow

Caption: Troubleshooting Low Yields.

III. Synthesis via Ring-Opening of 2,2-Dimethyloxirane with Piperidine

This pathway involves the nucleophilic attack of piperidine on the epoxide ring of 2,2-dimethyloxirane.

Experimental Protocol

Materials:

-

2,2-Dimethyloxirane (isobutylene oxide)

-

Piperidine

-

A protic solvent like ethanol or isopropanol, or neat conditions

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 2,2-dimethyloxirane (1.0 equiv.) and piperidine (1.2-2.0 equiv.).

-

The reaction can be performed neat or in a protic solvent like ethanol.

-

Heat the mixture to reflux for several hours to days, monitoring the reaction progress by GC-MS or NMR.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Troubleshooting Guide

| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |

| Slow or Incomplete Reaction | Low Reactivity: The ring-opening of epoxides with amines can be slow, especially with sterically hindered epoxides. | Increase the reaction temperature or prolong the reaction time. The use of a Lewis acid catalyst (e.g., LiClO₄, Mg(ClO₄)₂) can accelerate the reaction, but may also promote side reactions. |

| Formation of the Regioisomeric Product | Steric and Electronic Effects: While the attack of piperidine is expected at the less substituted carbon of the epoxide (SN2-like), some attack at the more substituted carbon can occur, leading to the formation of 1-(piperidin-1-yl)-2-methylpropan-2-ol. | The regioselectivity is generally high for attack at the less hindered carbon. Performing the reaction under milder conditions (lower temperature) can favor the desired SN2 pathway. |

| Polymerization of the Epoxide | Base-Catalyzed Polymerization: Piperidine, being a base, can catalyze the polymerization of the epoxide, especially at higher temperatures.[13] | Use a moderate excess of piperidine to act as both nucleophile and solvent, which can disfavor polymerization. Avoid high temperatures for extended periods if polymerization is observed. |

FAQs

Q1: Why is a protic solvent sometimes used in this reaction?

A1: A protic solvent can facilitate the ring-opening by protonating the epoxide oxygen, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.

Q2: Is it possible to control the regioselectivity of the ring-opening?

A2: For unsymmetrical epoxides, the regioselectivity of the ring-opening is a key consideration. Under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered carbon (SN2 mechanism).[14] Under acidic conditions, the reaction can have more SN1 character, with the nucleophile attacking the more substituted carbon.

Q3: What is the expected major product from the reaction of piperidine and 2,2-dimethyloxirane?

A3: The major product is expected to be 2-Methyl-2-(piperidin-1-yl)propan-1-ol, resulting from the nucleophilic attack of the piperidine nitrogen at the less substituted carbon of the epoxide ring.

Reaction Pathway Diagram

Caption: Epoxide Ring-Opening Mechanism.

References

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Pyridin-2-yl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. public.websites.umich.edu [public.websites.umich.edu]

- 11. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

A Comparative Guide to Chiral Auxiliaries: Benchmarking Established Scaffolds Against the Potential of 2-Methyl-2-(piperidin-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of stereochemically pure molecules, particularly within the pharmaceutical and agrochemical industries, the ability to control the three-dimensional arrangement of atoms is paramount. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, relies on a variety of powerful tools. Among the most robust and well-established of these are chiral auxiliaries.[1] This guide provides an in-depth comparison of classic, field-proven chiral auxiliaries—Evans' oxazolidinones, Oppolzer's sultams, and Meyers' bicyclic lactams—and introduces a conceptual framework for the evaluation of novel candidates, using 2-Methyl-2-(piperidin-1-yl)propan-1-ol as a case study.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[2] This covalent modification introduces a stereogenic center that directs a subsequent chemical transformation, leading to the preferential formation of one diastereomer.[3] After the desired stereocenter has been created, the auxiliary is cleaved from the product and can, in an ideal scenario, be recovered and reused.[3] The effectiveness of this strategy is measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, the overall chemical yield, and the ease of auxiliary attachment, cleavage, and recovery.[2][3]

The core principle lies in converting the challenge of creating a specific enantiomer into the more manageable task of separating diastereomers, which have different physical properties.[2] This is often achieved through standard techniques like column chromatography or crystallization.[2]

Established Chiral Auxiliaries: A Performance Review

The reliability and predictability of certain chiral auxiliaries have cemented their status as mainstays in the synthetic organic chemist's toolbox.[4] Below, we delve into the mechanisms and applications of three of the most influential classes.

Evans' Oxazolidinones

Mechanism of Stereocontrol:

Upon deprotonation, the N-acyl oxazolidinone forms a Z-enolate, which is chelated to a metal cation (typically lithium or sodium). The substituent at the C4 position of the oxazolidinone sterically blocks one face of the enolate, forcing an incoming electrophile to approach from the opposite face.[5][6] This leads to a highly predictable stereochemical outcome.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

Benchmarking 2-Methyl-2-(piperidin-1-yl)propan-1-ol: A Comparative Guide for Neurotherapeutic Development

In the landscape of neurotherapeutics, the quest for novel modulators of cholinergic signaling remains a cornerstone of research, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This guide provides a comprehensive technical comparison of the novel compound, 2-Methyl-2-(piperidin-1-yl)propan-1-ol, against established inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the metabolism of the neurotransmitter acetylcholine.

The rationale for investigating compounds with a piperidine moiety stems from their prevalence in centrally active pharmaceuticals. While direct biological data for 2-Methyl-2-(piperidin-1-yl)propan-1-ol is not extensively documented in public literature, its structural elements suggest a potential interaction with cholinesterases. This guide, therefore, presents a hypothetical yet scientifically rigorous benchmarking study, outlining the requisite experimental framework to evaluate its potential as a cholinesterase inhibitor.

The Cholinergic Hypothesis and the Role of Cholinesterase Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes significantly to the cognitive and memory deficits observed in patients. Inhibiting the enzymes responsible for acetylcholine degradation, namely AChE and BChE, can increase the synaptic availability of this neurotransmitter, thereby providing symptomatic relief.[1][2] Currently, several cholinesterase inhibitors are clinically approved for the treatment of Alzheimer's disease, including Donepezil, Rivastigmine, and Galantamine.[2][3] These compounds serve as the primary benchmarks for evaluating the potential of novel therapeutic candidates like 2-Methyl-2-(piperidin-1-yl)propan-1-ol.

Comparative Inhibitory Potency: An In Vitro Assessment

The initial and most critical step in characterizing a potential cholinesterase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against both AChE and BChE. This provides a quantitative measure of the compound's potency.

Experimental Protocol: Modified Ellman's Assay

The Ellman's assay is a widely accepted colorimetric method for measuring cholinesterase activity. The protocol outlined below is a standard approach for determining the IC50 values of test compounds.

Objective: To determine the IC50 values of 2-Methyl-2-(piperidin-1-yl)propan-1-ol, Donepezil, and Rivastigmine against human recombinant AChE and BChE.

Materials:

-

Human recombinant Acetylcholinesterase (AChE)

-

Human recombinant Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - Substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

2-Methyl-2-(piperidin-1-yl)propan-1-ol

-

Donepezil (positive control)

-

Rivastigmine (positive control)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add 25 µL of varying concentrations of the test compound or control. Add 50 µL of the respective enzyme solution (AChE or BChE) to each well. Incubate at 37°C for 15 minutes.

-

Reaction Initiation: Add 50 µL of DTNB solution to each well. To initiate the enzymatic reaction, add 25 µL of the appropriate substrate (ATCI for AChE, BTCI for BChE).

-

Data Acquisition: Immediately begin measuring the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the cholinesterase activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for IC50 Determination

Caption: Workflow for determining cholinesterase inhibitor IC50 values using the Ellman's assay.

Hypothetical Comparative Data

The following table summarizes the hypothetical IC50 values obtained for 2-Methyl-2-(piperidin-1-yl)propan-1-ol and the benchmark inhibitors.

| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |

| 2-Methyl-2-(piperidin-1-yl)propan-1-ol | 150 | 75 | 0.5 |

| Donepezil | 5.7 | 3,100 | 543.9 |

| Rivastigmine | 45 | 30 | 0.67 |

Interpretation of Results:

In this hypothetical scenario, 2-Methyl-2-(piperidin-1-yl)propan-1-ol demonstrates moderate inhibitory activity against both AChE and BChE. Notably, it shows a slight preference for BChE, similar to Rivastigmine.[4] Donepezil, in contrast, is highly selective for AChE.[5] The dual inhibition of both AChE and BChE by our test compound and Rivastigmine could be therapeutically advantageous, as BChE activity increases in the later stages of Alzheimer's disease.[3][6]

Understanding the Mechanism of Inhibition

To further characterize the interaction of 2-Methyl-2-(piperidin-1-yl)propan-1-ol with cholinesterases, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, or mixed). This is typically achieved through enzyme kinetics studies.

Experimental Protocol: Michaelis-Menten Kinetics

Objective: To determine the mechanism of inhibition of 2-Methyl-2-(piperidin-1-yl)propan-1-ol on AChE and BChE.

Procedure:

-

Perform the Ellman's assay as described above, but with a key modification: vary the substrate concentration while keeping the inhibitor concentration constant.

-

Repeat this for several fixed concentrations of 2-Methyl-2-(piperidin-1-yl)propan-1-ol.

-

Plot the initial reaction velocity (V) against the substrate concentration ([S]) for each inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on the Michaelis constant (Km) and the maximum velocity (Vmax).

Enzyme Inhibition Kinetics Analysis

Caption: Logical flow for determining the mechanism of enzyme inhibition.

Interpreting Kinetic Data:

-

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This results in an increase in the apparent Km, while Vmax remains unchanged.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, affecting its catalytic activity but not substrate binding. This leads to a decrease in Vmax, with Km remaining unchanged.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This results in changes to both Km and Vmax.

A thorough understanding of the inhibition mechanism provides valuable insights into the molecular interactions between 2-Methyl-2-(piperidin-1-yl)propan-1-ol and the cholinesterase enzymes, guiding future lead optimization efforts.

Conclusion and Future Directions

This guide has outlined a foundational framework for the initial characterization and benchmarking of 2-Methyl-2-(piperidin-1-yl)propan-1-ol as a potential cholinesterase inhibitor. The hypothetical data presented suggests that this compound warrants further investigation as a dual inhibitor of AChE and BChE.

Future studies should focus on:

-

In vivo efficacy: Assessing the compound's ability to improve cognitive function in animal models of Alzheimer's disease.

-

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Toxicity studies: Evaluating the safety profile of the compound.

-

Structural biology: Co-crystallization of the compound with AChE and BChE to elucidate the precise binding mode.

By systematically following this benchmarking approach, researchers can effectively evaluate the therapeutic potential of novel compounds like 2-Methyl-2-(piperidin-1-yl)propan-1-ol and contribute to the development of next-generation treatments for neurodegenerative diseases.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23283151, 2-Methyl-1-(piperidin-4-yl)propan-1-ol. Retrieved from [Link]

- Ferreira-Vieira, T. H., Guimaraes, I. M., Silva, F. R., & Ribeiro, F. M. (2016). Alzheimer's disease: Targeting the Cholinergic System. Current neuropharmacology, 14(1), 101–115.

- Taylor, P. (1991). Development of acetylcholinesterase inhibitors in the therapy of Alzheimer's disease. In Cholinesterases: Structure, Function, Mechanism, Genetics, and Cell Biology (pp. 331-335). American Chemical Society.

- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.

- Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of pharmacal research, 36(4), 375–399.